molecular formula C11H14ClNO B1433900 3-Chloroethcathinone CAS No. 2150476-60-9

3-Chloroethcathinone

Cat. No.: B1433900
CAS No.: 2150476-60-9
M. Wt: 211.69 g/mol
InChI Key: ZMJIUWPWADQNLC-UHFFFAOYSA-N
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Mechanism of Action

The molecular mechanism of 3-CMC is expected to be very similar to the mechanisms for other mephedrone analogs. These molecules interact with monoamine transporters, in particular the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .

Safety and Hazards

There are limited amounts of research available on the effects of 3-CMC. The effects are likely comparable to those of other cathinones of which it is known exposure can result in symptoms like tachycardia, hypertension, and episodes of psychosis . Users also report other side effects including an increase in body temperature, sweating, anxiety, and a dry mouth . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

3-CMC has been monitored by the EMCDDA as a new psychoactive substance through the European Union Early Warning System since 2014 . Based on potential public health risks, an initial report has been prepared and submitted to the Commission and the Member States . Its purpose is to provide scientific evidence to the Commission to allow it to make an informed decision regarding whether or not there is a need to request a risk assessment on a new psychoactive substance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroethcathinone typically involves a two-step process. The first step is the bromination of 3-chloropropiophenone at the alpha-position under acidic or basic conditions to produce 2-bromo-3-chloropropiophenone . The second step involves the amination of 2-bromo-3-chloropropiophenone with methylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

1-(3-chlorophenyl)-2-(ethylamino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9/h4-8,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJIUWPWADQNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342999
Record name 3-Chloroethcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150476-60-9
Record name 3-Cec
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2150476609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloroethcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CEC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0SZ1FQ2I1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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